molecular formula C10H16N2S B8709166 1,3-Dimethyl-2-(3-methylthiophen-2-yl)imidazolidine CAS No. 391936-73-5

1,3-Dimethyl-2-(3-methylthiophen-2-yl)imidazolidine

Cat. No. B8709166
M. Wt: 196.31 g/mol
InChI Key: PEIKITMGNDXVFV-UHFFFAOYSA-N
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Patent
US08877805B2

Procedure details

2-Formyl-3-methylthiophene (3.0 g, 23.8 mmol) and N,N′-dimethylethylenediamine (2.3 g, 26.2 mmol) were dissolved in toluene (80 ml), and the mixture was stirred at 120° C. overnight. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography to give the title compound (3.1 g, 15.8 mmol).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[S:4][CH:5]=[CH:6][C:7]=1[CH3:8])=O.[CH3:9][NH:10][CH2:11][CH2:12][NH:13][CH3:14]>C1(C)C=CC=CC=1>[CH3:9][N:10]1[CH2:11][CH2:12][N:13]([CH3:14])[CH:1]1[C:3]1[S:4][CH:5]=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)C=1SC=CC1C
Name
Quantity
2.3 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(N(CC1)C)C=1SC=CC1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.8 mmol
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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